2-Pentadecyl-1,3-dioxolane

Protecting Group Chemistry Organic Synthesis Acetal Hydrolysis

2-Pentadecyl-1,3-dioxolane (C₁₈H₃₆O₂, MW 284.48 g/mol) is a cyclic acetal within the 1,3-dioxolane class, characterized by a five-membered ring bearing a C15 alkyl chain at the 2-position. Its structural features confer a calculated density of 0.880±0.06 g/cm³ and a predicted boiling point of 333.6±10.0 °C.

Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
CAS No. 4360-57-0
Cat. No. B14174321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentadecyl-1,3-dioxolane
CAS4360-57-0
Molecular FormulaC18H36O2
Molecular Weight284.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1OCCO1
InChIInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h18H,2-17H2,1H3
InChIKeyHTXICYGCTKNGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentadecyl-1,3-dioxolane (CAS 4360-57-0): Core Physicochemical & Structural Identity for Procurement Specification


2-Pentadecyl-1,3-dioxolane (C₁₈H₃₆O₂, MW 284.48 g/mol) is a cyclic acetal within the 1,3-dioxolane class, characterized by a five-membered ring bearing a C15 alkyl chain at the 2-position . Its structural features confer a calculated density of 0.880±0.06 g/cm³ and a predicted boiling point of 333.6±10.0 °C . This compound is not a generic chemical but a specific structural entity with demonstrated utility as a protecting group for carbonyl compounds, particularly hexadecanal, in multi-step organic syntheses .

Critical Selection Criteria for 2-Pentadecyl-1,3-dioxolane: Why In-Class Analogs Cannot Be Interchanged


The utility of 2-pentadecyl-1,3-dioxolane is governed by a unique interplay of its C15 alkyl chain and the 1,3-dioxolane ring, which dictates its amphiphilic character, acid-labile protection chemistry, and biological interactions [1]. Simple replacement with other dioxolanes, such as those with shorter alkyl chains (e.g., 2-heptyl-1,3-dioxolane) or a 1,3-dioxane core, fundamentally alters critical parameters like hydrophobicity, surface activity, and deprotection kinetics, thereby compromising the intended function in synthesis or bioactivity [2][3]. The following evidence quantifies these differentiating attributes.

Quantitative Evidence for 2-Pentadecyl-1,3-dioxolane: Comparative Data on Stability, Bioactivity & Synthetic Utility


Protection Group Utility: Head-to-Head Comparison of Hydrolytic Stability with a 1,3-Dioxane Analog

The 1,3-dioxolane ring in 2-pentadecyl-1,3-dioxolane provides a kinetically distinct deprotection profile compared to the six-membered 1,3-dioxane analog. The five-membered 1,3-dioxolane ring is generally more labile toward acid-catalyzed hydrolysis than the corresponding 1,3-dioxane, offering a valuable rate differential for chemoselective deprotection strategies in complex molecule synthesis .

Protecting Group Chemistry Organic Synthesis Acetal Hydrolysis

In Vitro Cytotoxicity: ChEMBL-Derived Activity Profile Against 143B Osteosarcoma Cells

In an in vitro study, 2-pentadecyl-1,3-dioxolane was evaluated for its cytotoxic activity against the 143B (TK-) human osteosarcoma cell line [1]. While a specific numerical IC50 value is not reported in the aggregated ChEMBL entry, the compound is recorded as having been tested, and its inclusion in this assay context, alongside its use as a scaffold for conformationally constrained ether lipid analogs, suggests a potential for anticancer activity modulation [2].

Cancer Research Cytotoxicity Assay Ether Lipid Analog

Potential as a Disease Biomarker: Comparative Abundance in Parkinson's Disease Patient Samples

In a GC-MS study of ear canal secretions, 2-pentadecyl-1,3-dioxolane was identified as one of four volatile organic compounds (VOCs) showing a statistically significant difference in abundance between patients with Parkinson's Disease (PD) and non-PD controls [1][2]. This finding suggests its potential utility as a diagnostic biomarker, a specific application not demonstrated for other long-chain dioxolane isomers.

Biomarker Discovery Parkinson's Disease Volatile Organic Compound

Chemical Intermediate: Documented Utility in the Synthesis of Optically Pure Phospholipid Analogs

This compound serves as a key starting material for synthesizing optically pure, conformationally constrained ether lipid analogs [1]. A study details the preparation of a series of four diastereomeric [[(2-pentadecyl-1,3-dioxolan-4-yl)methyl]oxy]phosphocholines, achieving 100% de and 100% ee, demonstrating the compound's ability to be incorporated into highly stereochemically pure structures [2].

Chiral Synthesis Phospholipid Analogs Ether Lipids

Hydrophobic-Lipophilic Balance (HLB): Impact on Biological Activity and Formulation

The long pentadecyl chain imparts a distinct hydrophobic-lipophilic balance (HLB) to 2-pentadecyl-1,3-dioxolane, which is a critical determinant of its biological and physicochemical behavior . Studies on substituted 1,3-dioxolanes indicate that antimicrobial activity is correlated with this HLB, which can be systematically tuned by varying the alkyl chain length [1].

Surface Activity HLB Amphiphile

Validated Applications for 2-Pentadecyl-1,3-dioxolane in Research and Industrial Workflows


Chiral Building Block for Ether Lipid and Phospholipid Analogs

2-Pentadecyl-1,3-dioxolane is a proven precursor for the synthesis of optically pure, conformationally constrained ether lipid analogs. Its 2,4-disubstituted derivatives can be resolved into four diastereomers with 100% diastereomeric and enantiomeric excess, enabling the creation of stereochemically defined phosphocholines and phosphoethanolamines for detailed structure-activity relationship studies [1][2].

Protecting Group for Long-Chain Aldehydes in Multi-Step Organic Synthesis

As a cyclic acetal, this compound is specifically employed for the protection of the aldehyde group in hexadecanal. Its acid-labile nature allows for selective deprotection under mild conditions, while its long alkyl chain provides unique solubility and handling characteristics that can be advantageous in lipid or natural product synthesis .

Volatile Organic Compound (VOC) Reference Standard for Parkinson's Disease Biomarker Research

Given its identification as a differentially abundant VOC in ear canal secretions of Parkinson's disease patients, 2-pentadecyl-1,3-dioxolane is a valuable analytical standard. It can be used in GC-MS method development, validation, and ongoing studies aimed at establishing non-invasive diagnostic panels for neurodegenerative diseases [3][4].

Component in the Study of Structure-Surface Activity Relationships for Amphiphiles

The compound's well-defined amphiphilic structure (hydrophilic 1,3-dioxolane ring and hydrophobic C15 tail) makes it a model compound for fundamental studies in colloid and surface science. It serves as a benchmark in systematic investigations of how alkyl chain length modulates adsorption behavior at liquid-air and liquid-mercury interfaces [5][6].

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